(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry. This compound features an amino group, a dichlorophenyl moiety, and a butanoic acid structure, making it a versatile building block for synthesizing various pharmacologically active molecules. Its unique stereochemistry and functional groups contribute to its distinct reactivity and biological activity, particularly in drug development and synthesis.
The compound can be synthesized from commercially available starting materials such as 2,4-dichlorobenzaldehyde and (S)-alanine. The synthesis typically involves several steps, including the formation of an imine intermediate and subsequent reduction to yield the final product in hydrochloride form .
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride falls under the category of amino acids and derivatives. It is specifically classified as a chiral amino acid due to the presence of a stereocenter in its structure, which is crucial for its biological interactions.
The synthesis of (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride typically follows these steps:
These methods ensure high purity and yield of the final product, making it suitable for research applications .
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and minimize by-products. The use of reducing agents like sodium borohydride is critical for achieving the desired chemical transformations efficiently.
The molecular formula for (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride is with a molecular weight of approximately 284.56 g/mol. Its structure can be represented as follows:
The presence of two chlorine atoms on the phenyl ring enhances its biological activity by increasing hydrophobic interactions with target proteins .
The compound's key structural data includes:
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride can participate in various chemical reactions typical for amino acids:
These reactions are essential for developing new pharmaceutical compounds where this amino acid serves as a building block or intermediate .
The mechanism of action for (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride primarily involves its interaction with specific biological targets, such as receptors or enzymes. Due to its chiral nature, the (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart.
Research indicates that this compound may act as an inhibitor or modulator in various biochemical pathways, particularly those related to neurotransmitter systems . Its efficacy can be influenced by factors such as concentration, sterics, and the presence of other interacting molecules.
Relevant analyses include spectroscopic methods such as NMR and IR for confirming structure and purity .
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride is primarily used in:
Its unique properties make it valuable in both academic research and pharmaceutical development settings .
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (CAS: 270063-47-3, C₁₀H₁₁Cl₂NO₂·HCl, MW: 284.57) is synthesized via stereocontrolled routes that preserve β-amino acid chirality. Key approaches include:
Table 1: Key Synthetic Routes for (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic Acid
Method | Key Reagent/Catalyst | Yield | Stereocontrol Mechanism |
---|---|---|---|
Aziridine Ring-Opening | (2,4-Dichlorophenyl)MgBr | 30% | Chiral pool retention |
Catalytic Hydrogenation | PtO₂/HCl, Pd/C/HCl | 42–66% | Substrate-directed reduction |
Schiff Base Alkylation | Ni(II)/Chiral tridentate ligand | 70–85% | Metal-template stereodifferentiation |
Soloshonok Ligand Systems: The trichlorinated proline-derived ligand (N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide) forms Ni(II) complexes with glycine, creating a chiral environment for alkylation. Using CF₃CH₂I as an electrophile model, optimized conditions (DMF, KOH/MeOH, 5 mol% excess base) achieve >97% diastereomeric excess (de) at 4-bar H₂ pressure [7]. For 2,4-dichlorophenyl substrates, steric tuning of the ligand’s benzyl group suppresses electrophile approach from the re face, favoring (S)-configured products.
Hamari Ligand Application: Binaphthyl-based azepine ligands provide axial chirality for Ni(II)-complex alkylations. These ligands resist racemization under basic conditions, enabling synthesis of (S)-β-amino acids with 90% yield in multi-gram scales (e.g., 500 g batches) [7].
Continuous Flow Optimization: Industrial-scale production employs flow reactors to enhance mass/heat transfer during Knoevenagel condensations and hydrogenations, achieving ≥85% yield and ≥97% enantiomeric excess (ee) [3].
Racemization risks during HCl salt crystallization are mitigated via:
Table 2: Resolution Techniques for Hydrochloride Salt Formation
Technique | Conditions | Racemization | Purity Enhancement |
---|---|---|---|
Low-Temperature Protonation | HCl gas, EtOH, –20°C | <1% | 95% → 99% ee |
Two-Step Quenching | 1. HCl/EtOH; 2. H₂O addition | Undetectable | >99.5% chiral purity |
Isopropanol Recrystallization | Reflux in i-PrOH, slow cooling | None | Removes Pd/Pt residues |
Synthetic Efficiency: (S)-enantiomer synthesis via Ni(II)/Soloshonok ligand systems achieves 76% yield and 97% ee, outperforming (R)-counterparts (69% yield, 90% ee) due to inherent stereodiscrimination in proline-derived transition states [7]. The (R)-enantiomer requires additional chiral inversion steps or alternative ligands, increasing process complexity.
Biological Relevance: The (S)-configuration is critical for DPP-IV inhibition (IC₅₀ = 120 nM) in antidiabetic drug precursors, while the (R)-enantiomer shows 50% lower activity. Similarly, GABAB receptor affinity depends on absolute configuration [3] [4].
Industrial Scalability: (S)-enantiomer production costs are 20% lower due to optimized chiral auxiliary recycling (>95% recovery) and continuous processing. Racemic routes followed by enzymatic resolution remain less efficient (max 50% yield) [10].
Table 3: Comparative Metrics for (S)- vs. (R)-Enantiomer Synthesis
Parameter | (S)-Enantiomer | (R)-Enantiomer | Reference |
---|---|---|---|
Yield via Ni(II) route | 76% | 69% | [7] |
Enantiomeric excess (ee) | 97% | 90% | |
DPP-IV IC₅₀ | 120 nM | 180 nM | [3] |
Catalyst Loading | 5 mol% | 8 mol% | [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: